molecular formula C15H18N4O3 B13919437 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde

1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde

Cat. No.: B13919437
M. Wt: 302.33 g/mol
InChI Key: FEZUQDBANOIGTK-UHFFFAOYSA-N
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Description

1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde is a complex organic compound that features a combination of pyridine, piperidine, and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to link the pyridine moiety to the pyrimidine ring.

    Formation of the piperidine ring: This can be synthesized through a reductive amination or other suitable methods.

    Introduction of the aldehyde group: The final step might involve the oxidation of a primary alcohol to an aldehyde using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, H2O2, PCC

    Reducing agents: NaBH4, LiAlH4

    Coupling reagents: Pd/C, Suzuki coupling reagents

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde would depend on its specific biological target. Generally, such compounds may:

    Bind to enzymes: Inhibiting or activating their function.

    Interact with receptors: Modulating signal transduction pathways.

    Affect cellular processes: Such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carboxylic acid
  • 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-methanol

Uniqueness

1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde is unique due to the presence of the aldehyde group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

1-[5-(2,4-dioxo-1,3-diazinan-1-yl)pyridin-2-yl]piperidine-4-carbaldehyde

InChI

InChI=1S/C15H18N4O3/c20-10-11-3-6-18(7-4-11)13-2-1-12(9-16-13)19-8-5-14(21)17-15(19)22/h1-2,9-11H,3-8H2,(H,17,21,22)

InChI Key

FEZUQDBANOIGTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C=O)C2=NC=C(C=C2)N3CCC(=O)NC3=O

Origin of Product

United States

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